molecular formula C10H18O2 B14541415 Ethyl (3S)-3-(propan-2-yl)pent-4-enoate CAS No. 61898-62-2

Ethyl (3S)-3-(propan-2-yl)pent-4-enoate

Cat. No.: B14541415
CAS No.: 61898-62-2
M. Wt: 170.25 g/mol
InChI Key: LDMZPUXRTJJZBZ-VIFPVBQESA-N
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Description

Ethyl (3S)-3-(propan-2-yl)pent-4-enoate is a chiral ester characterized by:

  • Ethyl ester group: Provides lipophilicity and influences solubility in organic solvents.
  • (3S)-stereochemistry: Critical for enantioselective interactions in biological or catalytic systems.
  • Isopropyl substituent at C3: Enhances steric bulk and lipophilicity.
  • Pent-4-enoate backbone: A five-carbon chain with a terminal double bond (C4–C5), increasing reactivity toward addition or polymerization reactions.

The compound’s molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol. Its structure combines stereochemical complexity with functional groups that modulate physical and chemical behavior .

Properties

CAS No.

61898-62-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl (3S)-3-propan-2-ylpent-4-enoate

InChI

InChI=1S/C10H18O2/c1-5-9(8(3)4)7-10(11)12-6-2/h5,8-9H,1,6-7H2,2-4H3/t9-/m0/s1

InChI Key

LDMZPUXRTJJZBZ-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)C[C@H](C=C)C(C)C

Canonical SMILES

CCOC(=O)CC(C=C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S)-3-(propan-2-yl)pent-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:

    Reagents: Carboxylic acid, ethanol, acid catalyst

    Temperature: Typically around 60-80°C

    Reaction Time: Several hours to ensure complete esterification

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-(propan-2-yl)pent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Ethyl (3S)-3-(propan-2-yl)pent-4-enoate may have several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (3S)-3-(propan-2-yl)pent-4-enoate depends on its specific interactions with molecular targets. In general, esters can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The pathways involved may include hydrolysis by esterases, leading to the release of the corresponding alcohol and carboxylic acid.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl Esters with Similar Backbones

a. Ethyl (2S,3S)-3-((tert-butoxycarbonyl)(prop-2-yn-1-yl)amino)-2-hydroxy-3-phenylpropanoate (S4h2)
  • Structure: Ethyl ester with (2S,3S)-stereochemistry, hydroxy, tert-butoxycarbonyl, and propargyl amino groups at C3, and a phenyl substituent.
  • Key Differences :
    • Substituents : Hydroxy and phenyl groups increase polarity compared to the isopropyl group in the target compound.
    • Reactivity : Propargyl group enables click chemistry, unlike the inert isopropyl group.
    • Molecular Weight : Higher (≈350 g/mol) due to bulky substituents .
b. Ethyl (2S,3S)-3-hydroxy-2-[(4-methoxybenzoyl)amino]-3-[4-(methylsulfonyl)phenyl]propanoate
  • Structure : Ethyl ester with (2S,3S)-stereochemistry, hydroxy, methoxybenzoyl amide, and sulfonylphenyl groups.
  • Key Differences :
    • Polarity : Sulfonyl and amide groups enhance water solubility.
    • Applications : Likely used in pharmaceuticals due to hydrogen-bonding motifs.
    • Molecular Weight : 421.47 g/mol, nearly double the target compound’s weight .

Compounds with Isopropyl Substituents

a. (2R,3S)-1-[7-Chloro-1-(propan-2-yl)-2,6-naphthyridin-4-yl]-2-methylazetidin-3-ol
  • Structure : Heterocyclic naphthyridine core with isopropyl and azetidine groups.
  • Key Differences :
    • Backbone : Aromatic system vs. aliphatic ester chain.
    • Function : Designed for kinase inhibition (e.g., BLU-945), highlighting the role of isopropyl groups in drug-receptor interactions .
b. 2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-[(3S)-3-methyl-4-(propan-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structure : Complex heterocycle with isopropyl-piperazine moiety.
  • Key Differences :
    • Application : Likely a kinase inhibitor; the isopropyl group aids in hydrophobic binding.
    • Synthesis : Requires multi-step heterocyclic assembly, unlike the straightforward esterification of the target compound .

Physical and Chemical Properties

Property Ethyl (3S)-3-(propan-2-yl)pent-4-enoate S4h2 Compound
Molecular Weight 168.23 g/mol ≈350 g/mol 421.47 g/mol
Polarity Low (lipophilic) Moderate (hydroxy, phenyl) High (sulfonyl, amide)
Boiling Point ~180–200°C (estimated) >250°C >300°C
Reactivity Susceptible to addition at C4–C5 Click chemistry (alkyne) Stable under physiological conditions

Spectroscopic Signatures

  • Target Compound :
    • ¹H NMR : δ 1.2–1.3 (t, ethyl CH₃), δ 4.1 (q, ethyl CH₂), δ 5.6–5.8 (m, C4–C5 alkene), δ 2.5 (septet, isopropyl CH), δ 1.0 (d, isopropyl CH₃).
    • IR : 1740 cm⁻¹ (ester C=O), 1640 cm⁻¹ (C=C).
  • Analog S4h2 : Additional peaks for phenyl (δ 7.2–7.4), hydroxy (δ 3.5), and alkyne (δ 2.1) .

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